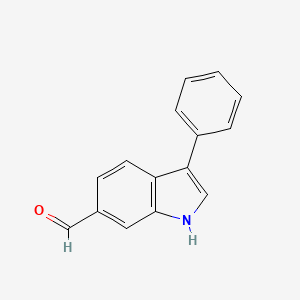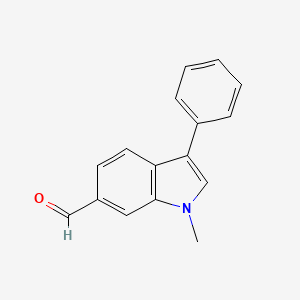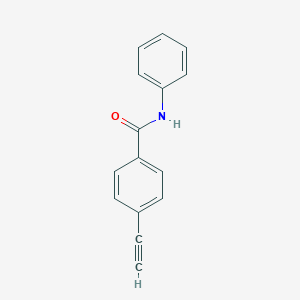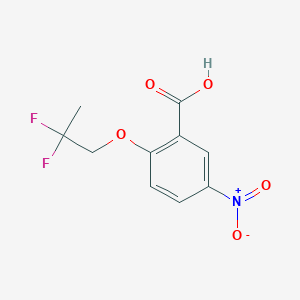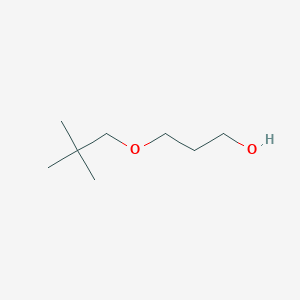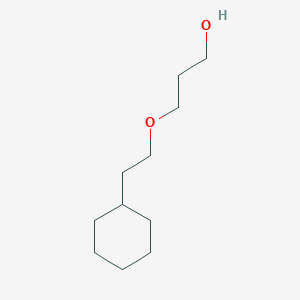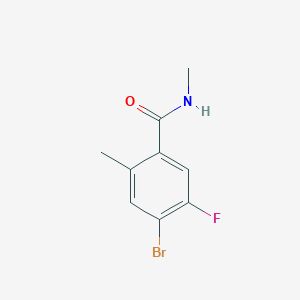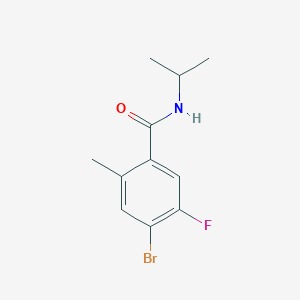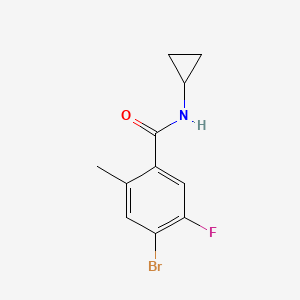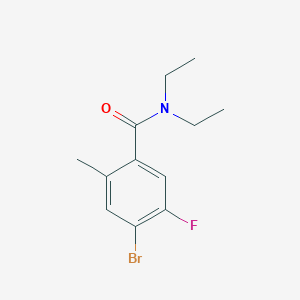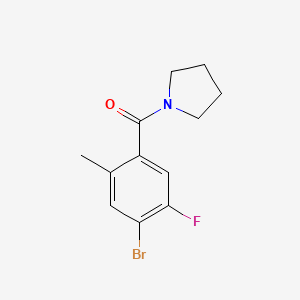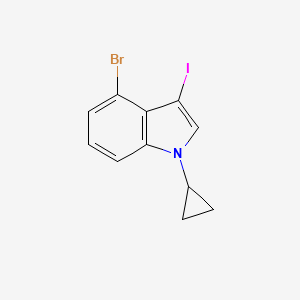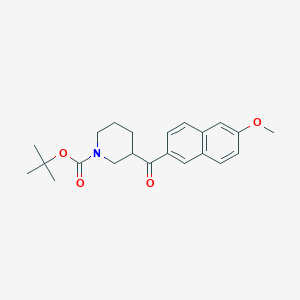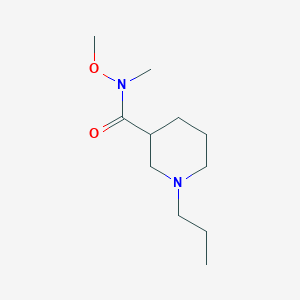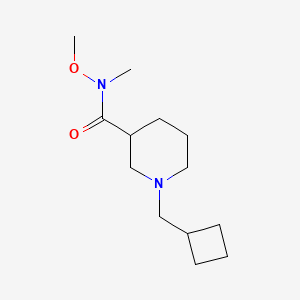
1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide is a complex organic compound with a unique structure that includes a piperidine ring, a cyclobutylmethyl group, and a methoxy-methyl-amide functional group
Preparation Methods
The synthesis of 1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Introduction of the Cyclobutylmethyl Group: The cyclobutylmethyl group can be introduced via a nucleophilic substitution reaction using cyclobutylmethyl halide and a base such as sodium hydride (NaH).
Attachment of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide (CO₂) and a suitable base.
Formation of the Methoxy-Methyl-Amide Group: The final step involves the formation of the methoxy-methyl-amide group through an amidation reaction using methoxy-methylamine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the cyclobutylmethyl group using reagents such as alkyl halides or sulfonates.
Hydrolysis: The methoxy-methyl-amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.
Biological Research: It is used as a tool compound to study the effects of piperidine derivatives on cellular processes and signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to these targets and modulate their activity. The cyclobutylmethyl group and methoxy-methyl-amide functional group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Cyclobutylmethyl-piperidine-3-carboxylic acid methoxy-methyl-amide can be compared with other piperidine derivatives, such as:
1-Benzyl-piperidine: Similar in structure but with a benzyl group instead of a cyclobutylmethyl group, leading to different pharmacological properties.
1-Methyl-piperidine: Lacks the cyclobutylmethyl and methoxy-methyl-amide groups, resulting in lower binding affinity and specificity.
1-Cyclohexylmethyl-piperidine: Contains a cyclohexylmethyl group, which affects its steric and electronic properties compared to the cyclobutylmethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(cyclobutylmethyl)-N-methoxy-N-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-14(17-2)13(16)12-7-4-8-15(10-12)9-11-5-3-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRZEYKSASKQFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CCCN(C1)CC2CCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
